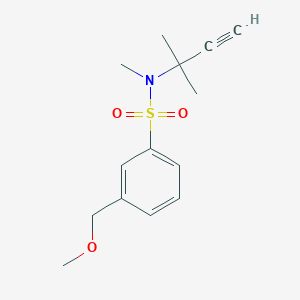![molecular formula C18H22N2O3S B7680191 4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)
4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PPSMP and is a potent inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. In
作用机制
The mechanism of action of PPSMP involves the inhibition of the protein-protein interaction between p53 and MDM2. This interaction normally leads to the degradation of p53, which is a key tumor suppressor protein. By inhibiting this interaction, PPSMP can restore the activity of p53 and induce apoptosis in cancer cells.
In addition, recent studies have shown that PPSMP can enhance the activity of the NMDA receptor by binding to a specific site on the receptor. This enhances the influx of calcium ions into the cell, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects
PPSMP has been shown to have a number of biochemical and physiological effects. In cancer cells, PPSMP induces apoptosis by restoring the activity of p53 and inhibiting the growth and proliferation of cancer cells. In addition, PPSMP has been shown to enhance the activity of the NMDA receptor, leading to improved synaptic plasticity and learning and memory.
实验室实验的优点和局限性
One of the main advantages of PPSMP for lab experiments is its specificity for the p53-MDM2 interaction. This allows researchers to selectively target this interaction and study its effects on cancer cells. In addition, PPSMP has been shown to be effective in vivo, making it a useful tool for studying the role of p53 in cancer development and progression.
However, there are also some limitations to the use of PPSMP in lab experiments. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental settings. In addition, PPSMP has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on PPSMP. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. This could lead to the development of new cancer therapies that target this interaction specifically.
In addition, further research is needed to fully understand the mechanism of action of PPSMP on the NMDA receptor. This could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, more research is needed to explore the potential off-target effects of PPSMP on other proteins. This could help to improve the specificity and safety of PPSMP for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, PPSMP is a chemical compound that has shown great promise in the fields of cancer research and neuroscience. Its ability to inhibit the p53-MDM2 interaction and enhance the activity of the NMDA receptor make it a valuable tool for studying these processes and developing new therapies. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
合成方法
PPSMP can be synthesized using a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromopyridine in the presence of a palladium catalyst to yield the final product, PPSMP. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) purification.
科学研究应用
PPSMP has been extensively studied in the field of cancer research due to its ability to inhibit the interaction between p53 and MDM2. This interaction is known to be dysregulated in many types of cancer, leading to the degradation of p53 and the inhibition of its tumor-suppressing activity. By inhibiting this interaction, PPSMP has the potential to restore the activity of p53 and induce apoptosis in cancer cells.
In addition to cancer research, PPSMP has also been studied in the field of neuroscience. Recent studies have shown that PPSMP can enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. This suggests that PPSMP may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-4-17(23-2)18(13-14)24(21,22)20-11-7-16(8-12-20)15-5-9-19-10-6-15/h3-6,9-10,13,16H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWYIELBEYLZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)



